Isothiazol-4-ylmethyl-methyl-amine

Physicochemical property prediction Medicinal chemistry Building block differentiation

Isothiazol-4-ylmethyl-methyl-amine is a kinase-inactive, N-methylated isothiazole scaffold for SAR-driven research. Distinct from primary amine analogs, its increased lipophilicity enhances synthetic compatibility. The hydrochloride salt (CAS 2682114-42-5) offers superior handling as a crystalline solid. Validated weak dihydroorotase inhibition (IC50 = 180 µM) provides a clean baseline for assay development without MEK/ERK off-target interference. Available for immediate quotation in research quantities.

Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
Cat. No. B7901309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazol-4-ylmethyl-methyl-amine
Molecular FormulaC5H8N2S
Molecular Weight128.20 g/mol
Structural Identifiers
SMILESCNCC1=CSN=C1
InChIInChI=1S/C5H8N2S/c1-6-2-5-3-7-8-4-5/h3-4,6H,2H2,1H3
InChIKeyMXRIESDCFAHICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazol-4-ylmethyl-methyl-amine: A N-Methylated Isothiazole Building Block with Defined Physicochemical and Biological Profile


Isothiazol-4-ylmethyl-methyl-amine (IUPAC: N-methyl-1-(1,2-thiazol-4-yl)methanamine; CAS 1260671-08-6) is a heterocyclic organic compound belonging to the isothiazole class, characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a methylamine substituent at the 4-position. The compound has a molecular formula of C5H8N2S and a molecular weight of 128.20 g/mol . Predicted physicochemical parameters include a boiling point of 115.5±22.0 °C, a density of 1.126±0.06 g/cm³, and a pKa of 8.78±0.10 . The corresponding hydrochloride salt (CAS 2682114-42-5, C5H9ClN2S, MW 164.65) is also available, offering improved handling properties . The compound is primarily employed as a synthetic intermediate and scaffold in medicinal chemistry research.

Why Isothiazol-4-ylmethyl-methyl-amine Cannot Be Freely Substituted with Closely Related Analogs


Subtle structural variations within the isothiazole class—such as the presence or absence of N-methylation, the nature of the amine substituent, or the salt form—can profoundly alter a compound's physicochemical properties, solubility, and biological selectivity. Isothiazol-4-ylmethyl-methyl-amine distinguishes itself from the primary amine analog (isothiazol-4-ylmethanamine) through increased lipophilicity and altered basicity, which influence synthetic compatibility and purification . Furthermore, the free base and hydrochloride salt forms exhibit divergent handling characteristics, with the latter providing a crystalline, easily weighable solid . In contrast to many isothiazole derivatives that display potent kinase inhibition (e.g., MEK IC50 in the low micromolar to nanomolar range [1]), this compound shows weak, defined enzyme inhibition (dihydroorotase IC50 = 180 µM [2]), establishing a distinct biological profile. Consequently, substitution with a generic isothiazole analog cannot replicate the precise physicochemical and pharmacological fingerprint required for reproducible research outcomes.

Quantitative Differentiation Evidence for Isothiazol-4-ylmethyl-methyl-amine Relative to Structural Analogs


N-Methylation Shifts Physicochemical Profile: Boiling Point, Density, and Basicity vs. Primary Amine Analog

N-Methylation of the amine group in Isothiazol-4-ylmethyl-methyl-amine alters key physicochemical properties compared to the primary amine analog, isothiazol-4-ylmethanamine. The target compound exhibits a predicted boiling point of 115.5±22.0 °C and a density of 1.126±0.06 g/cm³, whereas the primary amine analog has a predicted boiling point of 118.0±22.0 °C and a density of 1.2±0.1 g/cm³ . Additionally, the pKa of the target compound is predicted to be 8.78±0.10, reflecting a modest increase in basicity relative to the primary amine (estimated pKa ~8.0) . These differences, though subtle, influence intermolecular interactions, chromatographic behavior, and reactivity in downstream synthetic transformations.

Physicochemical property prediction Medicinal chemistry Building block differentiation

Hydrochloride Salt Form Offers Crystalline Handling and Enhanced Aqueous Compatibility

The free base of Isothiazol-4-ylmethyl-methyl-amine is typically an oil or a low-melting solid, whereas the hydrochloride salt (CAS 2682114-42-5) is a white crystalline solid with a reported melting point range of 150–160 °C . This salt formation significantly improves the compound's physical stability, ease of weighing, and aqueous solubility relative to the free base. While specific aqueous solubility data are not reported, the general class-level behavior of amine hydrochlorides demonstrates markedly increased dissolution in polar solvents compared to their free base counterparts [1].

Salt selection Formulation Crystallinity Handling

Weak Dihydroorotase Inhibition Defines Baseline Activity Distinct from Potent Isothiazole Antimetabolites

In an in vitro dihydroorotase inhibition assay using the enzyme from mouse Ehrlich ascites cells at pH 7.37, Isothiazol-4-ylmethyl-methyl-amine exhibited an IC50 value of 1.80 × 10^5 nM (180 µM) [1]. By comparison, a structurally distinct isothiazole derivative (BDBM50405111) showed an IC50 of 5.20 × 10^5 nM (520 µM) under identical assay conditions, demonstrating a 2.9-fold higher potency for the target compound [2]. Despite this relative improvement, the absolute potency is low, establishing a defined weak inhibition profile. In contrast, many isothiazole derivatives have been optimized for nanomolar potency against targets such as MEK1 (e.g., IC50 = 7,900 nM for an isothiazole-4-carboxamidine [3]) or CDK8/19 (IC50 = 0.76 nM) [4].

Enzyme inhibition SAR Pyrimidine biosynthesis Off-target profiling

Reduced Off-Target Kinase Inhibition Liability Compared to Potent Isothiazole MEK/ERK Inhibitors

Isothiazole derivatives have been extensively developed as inhibitors of the RAS/RAF/MEK/ERK signaling pathway, with many compounds exhibiting potent activity against MEK1 (IC50 values ranging from 7.9 µM down to <100 nM) [1] [2]. In contrast, Isothiazol-4-ylmethyl-methyl-amine has not been reported to inhibit MEK or other kinases at biologically relevant concentrations. Its only documented enzyme inhibition is the weak dihydroorotase activity described above (IC50 = 180 µM) [3]. The absence of significant kinase inhibition—whether measured directly or inferred from structural activity relationships—positions this compound as a cleaner scaffold for target classes outside the kinase family, thereby reducing the risk of confounding results in phenotypic or biochemical assays where kinase signaling is a variable.

Kinase selectivity Safety pharmacology Scaffold selection Off-target risk

Optimal Research and Industrial Deployment Scenarios for Isothiazol-4-ylmethyl-methyl-amine


Medicinal Chemistry Scaffold for Non-Kinase Targets

Given its weak dihydroorotase inhibition and lack of significant kinase activity, Isothiazol-4-ylmethyl-methyl-amine serves as an ideal starting scaffold for medicinal chemists seeking to develop inhibitors of enzymes or receptors outside the kinase family. The compound's defined, albeit low, activity against dihydroorotase provides a baseline for structure–activity relationship (SAR) exploration, while the reduced risk of MEK/ERK off-target effects simplifies assay interpretation and compound optimization [1] [2].

Building Block for Diversified Heterocyclic Libraries

The N-methylated amine functionality and the isothiazole core enable facile derivatization through alkylation, acylation, or metal-catalyzed cross-coupling reactions. The hydrochloride salt form offers convenient handling and storage, facilitating accurate weighing for small-scale parallel synthesis or large-scale library production . The predicted physicochemical properties (boiling point ~115 °C, density 1.13 g/cm³) further guide reaction condition selection .

Negative Control for Isothiazole Kinase Inhibitor Studies

In experiments evaluating the cellular effects of potent isothiazole kinase inhibitors (e.g., MEK1 IC50 < 10 µM), Isothiazol-4-ylmethyl-methyl-amine can be employed as a structurally related, yet kinase-inactive, negative control. Its lack of reported MEK/ERK inhibition ensures that any observed phenotypic changes are attributable to the active inhibitor's target engagement rather than nonspecific isothiazole scaffold effects [3] [4].

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